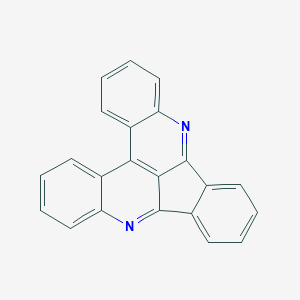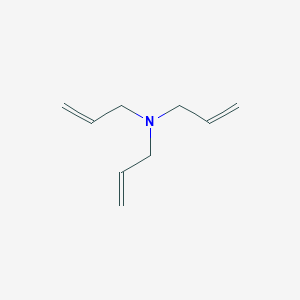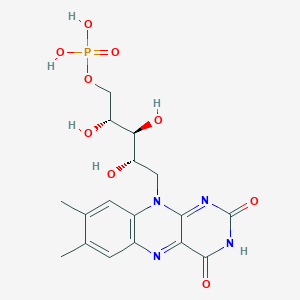
Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine (also known as CBI) is a polycyclic aromatic hydrocarbon that has attracted attention from researchers due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of CBI is not fully understood, but it is believed to interact with DNA and other cellular components, leading to changes in gene expression and cellular function. CBI has been shown to induce DNA damage and inhibit cell proliferation in various cancer cell lines. Additionally, CBI has been studied for its potential anti-inflammatory and antioxidant activities.
Effets Biochimiques Et Physiologiques
CBI has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. CBI has also been studied for its potential neuroprotective effects and its ability to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CBI in lab experiments is its unique chemical structure and potential biological activities, making it a promising candidate for drug discovery and development. However, CBI is also known to be toxic and can pose risks to researchers working with the compound. Proper safety protocols and precautions should be taken when handling CBI in lab experiments.
Orientations Futures
Future research on CBI should focus on further exploring its potential applications in various fields such as drug discovery, material science, and optoelectronics. Additionally, more studies are needed to fully understand the mechanism of action of CBI and its potential biological activities. Further research should also investigate the potential toxicity of CBI and its derivatives, as well as develop safer and more efficient synthesis methods for the compound.
Méthodes De Synthèse
CBI can be synthesized through a multi-step process involving the use of various reagents and catalysts. One of the most common methods involves the reaction of 2-aminobenzophenone with 1,2-dibromotetrafluoroethane in the presence of a palladium catalyst. This reaction results in the formation of a CBI intermediate, which can be further modified to obtain the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
Applications De Recherche Scientifique
CBI has been studied extensively for its potential applications in various fields such as organic electronics, optoelectronics, and material science. CBI derivatives have been synthesized and used as organic semiconductors in electronic devices such as field-effect transistors and solar cells. CBI-based materials have also been investigated for their use in light-emitting diodes and photovoltaic devices. In addition, CBI has been studied for its potential use in drug discovery and development due to its unique chemical structure and potential biological activities.
Propriétés
Numéro CAS |
193-40-8 |
|---|---|
Nom du produit |
Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine |
Formule moléculaire |
C22H12N2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
9,23-diazahexacyclo[14.7.1.02,7.08,24.010,15.017,22]tetracosa-1(23),2,4,6,8,10,12,14,16(24),17,19,21-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-2-8-14-13(7-1)21-20-19(15-9-3-5-11-17(15)23-21)16-10-4-6-12-18(16)24-22(14)20/h1-12H |
Clé InChI |
KYKPQGNQCUTHNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=C3C2=NC6=CC=CC=C65 |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=C3C2=NC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)

![Benzo[c]chrysene](/img/structure/B89444.png)





![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)

